3-Benzoylpyridine

Description

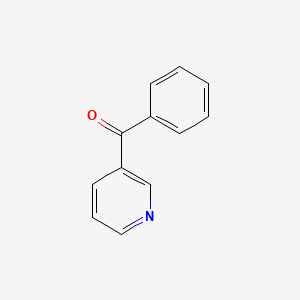

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

phenyl(pyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c14-12(10-5-2-1-3-6-10)11-7-4-8-13-9-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYMBAPVTUHZCNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90202591 | |

| Record name | 3-Benzoylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5424-19-1 | |

| Record name | Phenyl-3-pyridinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5424-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Benzoylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005424191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Benzoylpyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13190 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Benzoylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl 3-pyridyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.147 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BENZOYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A1326450X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Benzoylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-Benzoylpyridine, a significant heterocyclic ketone used as a building block in the development of various pharmaceutical agents. The document details established methodologies, including Friedel-Crafts acylation, Grignard reactions, and oxidation routes, presenting quantitative data, experimental protocols, and visual representations of the chemical transformations.

Friedel-Crafts Acylation of Benzene with Nicotinoyl Chloride

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis and represents a robust and widely cited method for preparing this compound.[1][2][3][4] This pathway involves the initial conversion of nicotinic acid to its corresponding acid chloride, followed by an aluminum chloride-catalyzed acylation of benzene.[5]

Reaction Pathway

Caption: Friedel-Crafts acylation pathway for this compound synthesis.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 80-85% | [5] |

| Boiling Point | 107–110°C at 0.3 mm Hg | [5] |

| Purity | Not specified |

Experimental Protocol

A detailed protocol for this synthesis is provided by Organic Syntheses, based on the work of Wolffenstein and Hartwich.[5]

-

Formation of Nicotinoyl Chloride:

-

In a three-necked flask equipped with a mechanical stirrer and reflux condenser, 123 g (1 mole) of nicotinic acid is placed.

-

500 ml (6.9 moles) of distilled thionyl chloride is added slowly over 15-20 minutes.

-

The mixture is heated on a steam bath with continuous stirring for 1 hour.

-

Excess thionyl chloride is removed by distillation under reduced pressure.

-

200 ml of anhydrous benzene is added and then distilled off under reduced pressure to azeotropically remove any remaining thionyl chloride.

-

-

Friedel-Crafts Acylation:

-

An additional 500 ml of anhydrous benzene is added to the flask containing the nicotinoyl chloride.

-

The flask is cooled in an ice-salt bath to maintain an internal temperature of 5-10°C.

-

330 g (2.5 moles) of anhydrous aluminum chloride is added in portions over 1 hour.

-

The reaction mixture is allowed to warm to room temperature and then refluxed for 6 hours.

-

-

Work-up and Purification:

-

The reaction mixture is cautiously poured onto a mixture of 2 kg of ice and 200 ml of concentrated hydrochloric acid.

-

The acidic aqueous layer is separated and washed with ether to remove any organic impurities.

-

The aqueous solution is then made strongly basic with 50% aqueous sodium hydroxide until the initially formed aluminum hydroxide redissolves.

-

The product is extracted with chloroform.

-

The combined chloroform extracts are washed with water, and the solvent is removed by distillation.

-

The final product, this compound, is purified by vacuum distillation.[5]

-

Grignard Reaction of Phenylmagnesium Bromide with 3-Cyanopyridine

The Grignard reaction offers an alternative route to this compound, utilizing the nucleophilic addition of an organomagnesium reagent to a nitrile.[6][7][8][9] This method involves the reaction of phenylmagnesium bromide with 3-cyanopyridine, followed by hydrolysis of the resulting imine intermediate.[5][10]

Reaction Pathway

Caption: Grignard reaction pathway for this compound synthesis.

Quantitative Data

| Parameter | Value | Reference |

| Yield | ~85% (for the analogous 2-benzoylpyridine synthesis) | [10] |

| Reaction Time | Not specified | |

| Temperature | Not specified |

Experimental Protocol

While a specific, detailed protocol for the synthesis of this compound via this method was not found in the immediate search, a general procedure based on analogous reactions would be as follows:

-

Preparation of Phenylmagnesium Bromide:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are placed in anhydrous diethyl ether.

-

A solution of bromobenzene in anhydrous diethyl ether is added dropwise to initiate the reaction, which is typically indicated by the disappearance of the magnesium and gentle refluxing of the ether.

-

The reaction is stirred until the magnesium is consumed.

-

-

Reaction with 3-Cyanopyridine:

-

The Grignard reagent is cooled in an ice bath.

-

A solution of 3-cyanopyridine in an anhydrous solvent (e.g., diethyl ether or THF) is added dropwise to the phenylmagnesium bromide solution.

-

The reaction mixture is stirred at room temperature for several hours to ensure complete reaction.

-

-

Work-up and Purification:

-

The reaction is quenched by the slow addition of an acidic aqueous solution (e.g., dilute HCl or H₂SO₄) to hydrolyze the imine intermediate.

-

The aqueous layer is separated and neutralized with a base (e.g., NaOH or NaHCO₃).

-

The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography or distillation.

-

Oxidation of 3-Benzylpyridine

The oxidation of the methylene bridge in 3-benzylpyridine provides a direct route to the corresponding ketone, this compound. Various oxidizing agents can be employed for this transformation. The oxidation of the related phenyl-3-pyridylcarbinol has also been reported as a viable method.[5]

Reaction Pathway

Caption: Oxidation of 3-Benzylpyridine to this compound.

Quantitative Data

| Parameter | Value (for 2-benzoylpyridine) | Reference |

| Yield | 85% | [11] |

| Reaction Time | 18 hours | [11] |

| Temperature | 120°C | [11] |

Experimental Protocol (General)

A general procedure for the oxidation of a benzylpyridine derivative can be adapted from the synthesis of 2-benzoylpyridine:[11]

-

Reaction Setup:

-

In a suitable reaction vessel, 3-benzylpyridine (1 equivalent) is dissolved in an appropriate solvent (e.g., water for green chemistry approaches).

-

The oxidizing agent (e.g., potassium peroxodisulfate, 2 equivalents) is added to the solution.

-

-

Reaction Conditions:

-

The reaction mixture is heated to the desired temperature (e.g., 120°C) and stirred for a sufficient time to ensure complete conversion (e.g., 18 hours).

-

-

Work-up and Purification:

-

After cooling to room temperature, the reaction mixture is diluted with water.

-

The aqueous phase is extracted with an organic solvent (e.g., dichloromethane).

-

The combined organic extracts are dried over an anhydrous salt and filtered.

-

The solvent is removed under reduced pressure.

-

The resulting crude product is purified by column chromatography.[11]

-

Other Mentioned Synthesis Pathways

Several other methods for the synthesis of this compound have been noted in the literature, although with less detailed experimental information readily available:

-

Addition of 3-pyridyllithium to benzonitrile. [5]

-

Decarboxylation of β-benzoylpicolinic acid. [5]

-

Reaction of cyanopyridines with hydroxy or alkoxy substituted benzenes in the presence of a Lewis acid catalyst. [12]

-

Palladium-catalyzed cross-coupling reactions. [13][14][15][16] These modern methods offer potential for high efficiency and functional group tolerance but require specific catalyst and ligand systems.

Conclusion

The synthesis of this compound can be achieved through several viable pathways, with Friedel-Crafts acylation being the most traditionally documented and robust method. The Grignard reaction and oxidation of 3-benzylpyridine offer effective alternatives. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific equipment and safety considerations of the laboratory. For drug development professionals, the purity of the final compound is paramount, and the purification steps outlined in each protocol are critical to achieving the required quality standards. Further research into modern catalytic methods, such as palladium-catalyzed cross-coupling, may offer more efficient and environmentally benign alternatives for the future production of this important chemical intermediate.

References

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. Friedel–Crafts Acylation [sigmaaldrich.com]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Grignard Reagents [chemed.chem.purdue.edu]

- 9. adichemistry.com [adichemistry.com]

- 10. CN104326973A - Synthesis method of 2-benzoylpyridine - Google Patents [patents.google.com]

- 11. 2-Benzoylpyridine synthesis - chemicalbook [chemicalbook.com]

- 12. US3891661A - Process for preparation of benzoylpyridines and derivatives - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

- 14. Improved Palladium-Catalysed Synthesis of α-Benzyl-β-keto Ester [organic-chemistry.org]

- 15. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Palladium-catalysed synthesis of arylnaphthoquinones as antiprotozoal and antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data Analysis of 3-Benzoylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzoylpyridine, a heterocyclic aromatic ketone, serves as a crucial building block in medicinal chemistry and materials science. Its structural features, comprising a pyridine ring linked to a benzoyl group, give rise to a unique spectroscopic profile. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in various chemical and biological processes. This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, encompassing Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) techniques. Detailed experimental protocols and a logical workflow for spectral interpretation are also presented to aid researchers in their analytical endeavors.

Data Presentation

The quantitative spectroscopic data for this compound are summarized in the following tables for clarity and comparative analysis.

Table 1: UV-Visible Spectroscopic Data (Estimated)

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent | Electronic Transition |

| ~245 | ~12,000 | Ethanol | π → π* (Benzoyl group) |

| ~280 | ~3,000 | Ethanol | n → π* (Carbonyl group) |

| ~260 | ~2,500 | Ethanol | π → π* (Pyridine ring) |

Note: The UV-Vis data is estimated based on the characteristic absorptions of the benzoyl and pyridine chromophores, as explicit experimental data for this compound was not available in the cited literature.

Table 2: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060 | Medium | Aromatic C-H stretch |

| 1665 | Strong | C=O (Ketone) stretch |

| 1585, 1475, 1445 | Medium to Strong | C=C and C=N aromatic ring stretches |

| 1280 | Medium | C-C stretch |

| 900-650 | Strong | Aromatic C-H out-of-plane bending |

Table 3: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 8.95 | d | 2.2 | H-2 (Pyridine) |

| 8.75 | dd | 4.8, 1.6 | H-6 (Pyridine) |

| 8.10 | dt | 8.0, 2.0 | H-4 (Pyridine) |

| 7.85 - 7.75 | m | - | H-2', H-6' (Benzoyl) |

| 7.65 - 7.45 | m | - | H-3', H-4', H-5' (Benzoyl), H-5 (Pyridine) |

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Table 4: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| 195.5 | C=O (Ketone) |

| 153.0 | C-2 (Pyridine) |

| 149.0 | C-6 (Pyridine) |

| 137.5 | C-4 (Pyridine) |

| 136.0 | C-1' (Benzoyl) |

| 133.0 | C-4' (Benzoyl) |

| 132.0 | C-3 (Pyridine) |

| 130.0 | C-2', C-6' (Benzoyl) |

| 128.5 | C-3', C-5' (Benzoyl) |

| 124.0 | C-5 (Pyridine) |

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Table 5: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 183 | 100 | [M]⁺ (Molecular Ion) |

| 155 | 40 | [M - CO]⁺ |

| 105 | 95 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 78 | 30 | [C₅H₄N]⁺ (Pyridyl cation) |

| 77 | 90 | [C₆H₅]⁺ (Phenyl cation) |

| 51 | 45 | [C₄H₃]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

UV-Visible Spectroscopy

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: A stock solution of this compound is prepared by accurately weighing approximately 10 mg of the compound and dissolving it in a 100 mL volumetric flask with spectroscopic grade ethanol. A series of dilutions are then made to obtain concentrations in the range of 1-10 µg/mL.

-

Data Acquisition: The spectrophotometer is blanked with the solvent (ethanol). The absorbance of each standard solution is measured over a wavelength range of 200-400 nm. The wavelength of maximum absorbance (λmax) is determined.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of this compound is finely ground with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: A background spectrum of a blank KBr pellet is recorded. The sample pellet is then placed in the sample holder, and the FT-IR spectrum is recorded in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz (or higher) Nuclear Magnetic Resonance (NMR) spectrometer.

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard in an NMR tube.

-

Data Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane.

-

Data Acquisition: The sample is introduced into the mass spectrometer. For GC-MS, the sample is injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for generating the mass spectrum.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

Caption: Proposed mass spectrometry fragmentation pathway of this compound.

The Historical Odyssey of 3-Benzoylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical discovery, synthesis, and chemical properties of 3-Benzoylpyridine. It is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.

Introduction

This compound, also known as phenyl(pyridin-3-yl)methanone, is a heterocyclic ketone that has garnered interest in various fields of chemistry, including as a building block in organic synthesis and as a scaffold for medicinally relevant compounds.[1][2] Its unique structure, combining an aromatic ketone with a pyridine ring, imparts specific chemical and physical properties that have been explored since its initial discovery. This guide delves into the key milestones of its history, from early synthetic methods to its modern applications.

Historical Discovery and Synthesis

The first documented synthesis of this compound dates back to the early 20th century. A significant early method is a modification of the procedure developed by Wolffenstein and Hartwich in 1915.[3] This and other pioneering methods laid the groundwork for the various synthetic routes available today.

Early Synthetic Approaches

Several methods for the preparation of this compound were established in the early to mid-20th century. These include:

-

Friedel-Crafts Acylation: A modification of the Wolffenstein and Hartwich method involves the reaction of nicotinic acid with thionyl chloride to form the acid chloride, followed by a Friedel-Crafts acylation of benzene in the presence of a Lewis acid catalyst like aluminum chloride.[3]

-

Grignard Reaction: The addition of phenylmagnesium bromide to 3-cyanopyridine provided an alternative route to this compound.[3]

-

Organolithium Addition: Another approach involved the addition of 3-pyridyllithium to benzonitrile.[3]

-

Oxidation: The chromic acid oxidation of phenyl-3-pyridylcarbinol was also employed to synthesize the target ketone.[3]

-

Decarboxylation: The decarboxylation of β-benzoylpicolinic acid, which was obtained from quinolinic acid anhydride and benzene, also yielded this compound.[3]

Modern Synthetic Methods

More contemporary approaches have focused on improving efficiency, yield, and sustainability. A notable modern technique is a telescoped flow strategy that combines a light-driven, catalyst-free reductive arylation with a subsequent oxidation process.[4] This method utilizes the reaction of aromatic aldehydes with cyanopyridines under photochemical conditions to generate an intermediate alcohol, which is then oxidized to the corresponding benzoylpyridine.[4]

Physicochemical Properties

This compound is a solid at room temperature with a characteristic melting point and boiling point.[5][6][7][8] Its chemical identity is confirmed through various spectroscopic techniques.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₉NO | [6][7][9][10] |

| Molecular Weight | 183.21 g/mol | [6][7][9][11] |

| CAS Number | 5424-19-1 | [5][6][7][9] |

| Appearance | White to light yellow solid | [6][10] |

| Melting Point | 36-40 °C | [5][8] |

| Boiling Point | 307 °C | [5][8] |

| ¹H NMR | Spectrum available | [12] |

| ¹³C NMR | Spectrum available | [12] |

| IR Spectroscopy | Spectrum available | [12] |

| Mass Spectrometry | Spectrum available | [12] |

Experimental Protocols

Modified Wolffenstein and Hartwich Synthesis of this compound[3]

This procedure details a classic method for the preparation of this compound via a Friedel-Crafts acylation reaction.

Materials:

-

Nicotinic acid

-

Thionyl chloride

-

Anhydrous benzene

-

Anhydrous aluminum chloride

-

Concentrated hydrochloric acid

-

50% Aqueous sodium hydroxide

-

Ether

-

Chloroform

Procedure:

-

To 1 mole of nicotinic acid in a three-necked flask equipped with a mechanical stirrer and reflux condenser, slowly add 6.9 moles of distilled thionyl chloride.

-

Heat the mixture on a steam bath with continuous stirring for 1 hour.

-

Remove the excess thionyl chloride by distillation at reduced pressure.

-

Add 200 ml of anhydrous benzene and distill at reduced pressure. Add an additional 500 ml of anhydrous benzene.

-

Cool the flask in an ice-salt bath and add 2.5 moles of anhydrous aluminum chloride in portions while maintaining the internal temperature between 5° and 10°C.

-

Allow the mixture to warm to room temperature and then heat under reflux for 6 hours.

-

Cautiously pour the reaction mixture onto a mixture of 2 kg of ice and 200 ml of concentrated hydrochloric acid.

-

Separate and discard the organic layer. Extract the acid solution with three 500-ml portions of ether and discard the ether extracts.

-

Treat the acid solution with 50% aqueous sodium hydroxide until the initially formed aluminum hydroxide redissolves.

-

After cooling, extract the organic material with five 300-ml portions of chloroform.

-

Wash the combined chloroform extracts with water, remove the solvent by distillation, and distill the product under reduced pressure. The boiling point is 107–110°/0.3 mm or 141–145°/4 mm.

Applications in Research and Development

While this compound itself is a key synthetic intermediate, its derivatives have been the primary focus of drug development research. For instance, certain 3-benzoylbenzofuran derivatives have been investigated for their potential anti-HIV activity.[13] It has also been identified as a decomposition product of the soman antidote HGG-12.[14][15][16] The core structure of benzoylpyridine is present in various medicinally relevant compounds, including histamine H1 antagonists and inhibitors of enzymes like aldosterone synthase and LTA4H.[4]

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the modified Wolffenstein and Hartwich synthesis of this compound.

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 5424-19-1 [chemicalbook.com]

- 6. This compound for synthesis | 5424-19-1 [sigmaaldrich.com]

- 7. This compound = 98 GC 5424-19-1 [sigmaaldrich.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. scbt.com [scbt.com]

- 10. This compound | CymitQuimica [cymitquimica.com]

- 11. 4-Benzoylpyridine | C12H9NO | CID 26731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound(5424-19-1) 1H NMR spectrum [chemicalbook.com]

- 13. The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound | 5424-19-1 | MOLNOVA [molnova.com]

- 15. Compound this compound - Chemdiv [chemdiv.com]

- 16. This compound - Immunomart [immunomart.com]

The Evolving Landscape of 3-Benzoylpyridine and Its Analogs: A Technical Review of Synthesis, Pharmacological Activity, and Future Directions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. When functionalized with a benzoyl group at the 3-position, the resulting 3-benzoylpyridine scaffold and its analogs emerge as a class of compounds with a remarkable breadth of pharmacological activities. This technical guide provides a comprehensive literature review of this compound and its derivatives, focusing on their synthesis, diverse biological effects, and the structure-activity relationships that govern their potency. This document aims to serve as a critical resource for professionals engaged in drug discovery and development, offering detailed experimental insights and a structured overview of the current state of research.

Synthesis of this compound and Its Analogs

The synthesis of this compound and its derivatives can be achieved through several strategic approaches, primarily involving Friedel-Crafts acylation and cross-coupling reactions.

One of the most established methods for synthesizing this compound is the Friedel-Crafts acylation of benzene with nicotinic acid.[1] This procedure typically involves the activation of nicotinic acid with thionyl chloride to form the corresponding acid chloride, which then reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride.[1]

A modular approach for the synthesis of benzoylpyridines involves the reaction of cyanopyridines with hydroxy or alkoxy-substituted benzenes, catalyzed by a Lewis acid.[2] This method is particularly useful for creating derivatives with varied substitution patterns on the phenyl ring. More recently, a telescoped flow strategy has been developed, which combines a light-driven, catalyst-free reductive arylation between aromatic aldehydes and cyanopyridines, followed by an oxidation step to yield the benzoylpyridine product.[3]

General Synthetic Workflow

The synthesis of this compound analogs often follows a multi-step sequence that allows for the introduction of diverse functional groups. A generalized workflow is depicted below.

Pharmacological Activities

Derivatives of the this compound scaffold have demonstrated a wide array of biological activities, highlighting their potential as therapeutic agents in various disease areas.

Anticancer Activity

A significant area of investigation for benzoylpyridine analogs is oncology. Certain 6-aryl-2-benzoyl-pyridines have been identified as potent tubulin polymerization inhibitors, binding to the colchicine site and exhibiting strong antiproliferative effects against a range of cancer cell lines.[4] For instance, compound 4v from this series showed an average IC50 of approximately 1.8 nM and demonstrated in vivo efficacy in a melanoma tumor model by inducing tumor necrosis and disrupting angiogenesis.[4] Other studies have explored pyrrole derivatives with a 3-benzoyl substitution, which have shown potent anticancer activity against cell lines such as HepG2, DU145, and CT-26, with IC50 values in the sub-micromolar range.[5] These compounds were found to arrest the cell cycle at the S phase and induce apoptosis.[5]

| Compound Class | Cancer Cell Line | Activity (IC50) | Reference |

| 6-Aryl-2-benzoyl-pyridines | A375 (Melanoma) | ~1.8 nM (avg) | [4] |

| 3-Benzoyl-4-phenyl-1H-pyrroles | HepG2, DU145, CT-26 | 0.5 - 0.9 µM | [5] |

| Pyridine-ureas | MCF-7 (Breast) | 0.11 - 0.22 µM | [4] |

| Pyridine-thiazoles | Various | 7.87 µM - >50 µM | [5] |

Anti-HIV Activity

Novel 3-benzoylbenzofuran derivatives and their corresponding pyrazole analogs have been synthesized and evaluated for their anti-HIV activity.[6] In pseudovirus assays, some of these compounds were identified as potent inhibitors.[6] Mechanistic studies revealed that the 3-benzoylbenzofurans acted as non-nucleoside reverse transcriptase inhibitors (NNRTIs), while the pyrazole derivatives were found to inhibit HIV entry.[6] One pyrazole derivative, 5f , also showed activity as an HIV-1 protease inhibitor with an IC50 value of 31.59 ± 3.83 µM.[6]

| Compound | Virus Strain | Activity (IC50) | Mechanism | Reference |

| 4b (3-Benzoylbenzofuran) | Q23 | 0.49 ± 0.11 µM | NNRTI | [6] |

| 4b (3-Benzoylbenzofuran) | CAP210 | 0.12 ± 0.05 µM | NNRTI | [6] |

| 5f (Pyrazole derivative) | Q23 | 0.39 ± 0.13 µM | Entry Inhibitor | [6] |

| 5f (Pyrazole derivative) | CAP210 | 1.00 ± 0.15 µM | Entry Inhibitor | [6] |

| 5f (Pyrazole derivative) | HIV-1 Protease | 31.59 ± 3.83 µM | Protease Inhibitor | [6] |

Antimicrobial Activity

The antibacterial potential of pyridine derivatives has also been explored. Analogs of 1-allyl-3-benzoylthiourea have been synthesized and tested against various bacteria.[7] While some compounds exhibited activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 1000 µg/mL, their overall antibacterial potency was considered modest.[7] The proposed mechanism of action for some thiourea-derived analogs involves the inhibition of DNA gyrase and topoisomerase IV.[7] Synthetic analogs of 3-alkylpyridine marine alkaloids have shown more promising antibacterial and antibiofilm activity against S. aureus.

| Compound Class | Bacterial Strain | Activity (MIC) | Reference |

| 1-Allyl-3-benzoylthiourea analogs | MRSA | 1000 µg/mL | [7] |

| 3-Alkyl-pyridinic analogs | MRSA | 0.98 - 3.9 µg/mL |

Neuroprotective Effects

The neuroprotective properties of pyridine derivatives are an emerging area of interest. Certain 2-aminopyridine- and 2-chloropyridine-3,5-dicarbonitriles have been investigated for their potential in treating Alzheimer's disease. These compounds have shown modest inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as neuroprotective effects in cell-based assays against oxidative stress. Other studies on pyridine alkaloids have demonstrated protection against glutamate-induced oxidative stress and apoptosis in hippocampal neuronal cells.

| Compound Class | Assay | Activity | Reference |

| 2-Aminopyridine-3,5-dicarbonitriles | Neuroprotection (LDH test) | 31.6 - 37.8% protection | |

| Tricyclic Pyridine Alkaloids | Glutamate-induced cytotoxicity | Neuroprotective |

Mechanism of Action: Tubulin Polymerization Inhibition

A key mechanism through which certain benzoylpyridine analogs exert their potent anticancer effects is the disruption of microtubule dynamics. These compounds act as tubulin polymerization inhibitors by binding to the colchicine site on β-tubulin. This binding event prevents the proper formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Structure-Activity Relationships (SAR)

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on both the pyridine and phenyl rings.

For anticancer activity, SAR studies on 6-aryl-2-benzoyl-pyridines have revealed that the substitution pattern on the 6-aryl group is critical for potent tubulin inhibition.[4] Similarly, for 3-benzoyl-4-phenyl-1H-pyrrole derivatives, the introduction of electron-donating groups, such as dimethoxy substituents, at the 4th position of the phenyl ring was found to enhance anticancer activity.[5] In the case of pyridine derivatives targeting neuronal nicotinic acetylcholine receptors, bulky substituents at the C5 position of the pyridine ring significantly influenced binding affinity, with Ki values ranging from 0.055 to 0.69 nM.

Experimental Protocols

General Procedure for Friedel-Crafts Synthesis of this compound[1]

-

Preparation of Nicotinoyl Chloride: In a three-necked flask equipped with a mechanical stirrer and reflux condenser, place nicotinic acid (1 mole). Slowly add distilled thionyl chloride (6.9 moles) with stirring over 15-20 minutes. Heat the mixture on a steam bath for 1 hour.

-

Removal of Excess Thionyl Chloride: Replace the reflux condenser for downward distillation and remove the excess thionyl chloride under reduced pressure. Add anhydrous benzene (200 ml) and distill it off to ensure complete removal of thionyl chloride.

-

Friedel-Crafts Acylation: Add an additional 500 ml of anhydrous benzene to the flask and cool it in an ice-salt bath. While maintaining the internal temperature between 5°C and 10°C, add anhydrous aluminum chloride (2.5 moles) in portions over 1 hour.

-

Reaction and Work-up: Remove the ice bath and allow the mixture to warm to room temperature, then reflux for 6 hours. Cautiously pour the reaction mixture onto a mixture of ice (2 kg) and concentrated hydrochloric acid (200 ml).

-

Extraction and Purification: Separate and discard the organic layer. Extract the acidic aqueous layer with ether to remove impurities. Make the aqueous layer strongly basic with 50% aqueous sodium hydroxide until the aluminum hydroxide precipitate redissolves. Extract the product with chloroform. Wash the combined chloroform extracts with water, remove the solvent by distillation, and distill the product under reduced pressure to yield this compound.

In Vitro Anticancer Assay: MTT Protocol

-

Cell Seeding: Plate cancer cells (e.g., murine melanoma B16F10) in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Dissolve the test compounds in DMSO and prepare serial dilutions in the cell culture medium. Add the compound solutions to the cells in various concentrations and incubate for 48 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, giving rise to analogs with a remarkable spectrum of pharmacological activities, including potent anticancer, anti-HIV, antimicrobial, and neuroprotective effects. The synthetic versatility of the pyridine and benzene rings allows for extensive structural modifications, enabling the fine-tuning of activity and specificity towards various biological targets. The potent anticancer activity of some derivatives, particularly through the mechanism of tubulin polymerization inhibition, underscores the therapeutic potential of this chemical class. Future research should continue to explore the vast chemical space around the this compound core, focusing on optimizing pharmacokinetic properties and further elucidating the mechanisms of action for different biological activities. The detailed protocols and structured data presented in this guide offer a solid foundation for researchers to build upon in the quest for novel and effective therapeutic agents.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. US3891661A - Process for preparation of benzoylpyridines and derivatives - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 7. benchchem.com [benchchem.com]

Quantum Chemical Calculations for 3-Benzoylpyridine: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 3-Benzoylpyridine. Phenyl(pyridin-3-yl)methanone, commonly known as this compound, is a heterocyclic aromatic ketone with significant potential in medicinal chemistry and materials science. Understanding its molecular characteristics at a quantum level is paramount for designing novel derivatives with tailored properties. This document details the theoretical framework, computational methodologies, and experimental correlations pertinent to the study of this molecule. Key quantitative data, including optimized geometrical parameters, vibrational frequencies, and frontier molecular orbital energies, are systematically presented. Furthermore, standardized experimental protocols for its synthesis and characterization are provided to bridge theoretical calculations with empirical validation.

Introduction

This compound (C₁₂H₉NO) is a molecule of interest due to the presence of both a benzoyl group and a pyridine ring, which impart a unique combination of electronic and steric properties.[1][2] These features make it a valuable scaffold in the development of new therapeutic agents and functional materials. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting molecular properties with high accuracy, thereby guiding and complementing experimental research.[3]

This guide focuses on the application of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional in conjunction with the 6-311++G(d,p) basis set, a widely accepted and robust level of theory for organic molecules, to analyze this compound.[1] We will explore its optimized molecular geometry, vibrational modes (FT-IR and Raman), and electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, which is crucial for understanding its reactivity and electronic transitions.

Computational and Experimental Methodologies

Quantum Chemical Calculations

The computational analysis of this compound is typically performed using the Gaussian suite of programs. The methodology involves the following steps:

-

Geometry Optimization: The initial molecular structure of this compound is optimized to find the global minimum on the potential energy surface. This is achieved using the B3LYP functional with the 6-311++G(d,p) basis set.

-

Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.[1]

-

Electronic Property Analysis: The electronic properties, including the HOMO and LUMO energies, molecular electrostatic potential (MEP), and Mulliken atomic charges, are calculated to understand the molecule's reactivity and charge distribution.[3]

A logical workflow for these calculations is depicted in the following diagram:

Experimental Protocol: Synthesis of this compound

The following protocol is a modification of the method described by Wolffenstein and Hartwich, as detailed in Organic Syntheses.[4]

Materials:

-

Nicotinic acid

-

Thionyl chloride

-

Anhydrous benzene

-

Anhydrous aluminum chloride

-

Concentrated hydrochloric acid

-

50% aqueous sodium hydroxide

-

Chloroform

-

Ether

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, place 1 mole of nicotinic acid.

-

Slowly add 6.9 moles of distilled thionyl chloride and heat the mixture on a steam bath with stirring for 1 hour.

-

Remove the excess thionyl chloride by distillation at reduced pressure.

-

Add 200 ml of anhydrous benzene and distill at reduced pressure. Add another 500 ml of anhydrous benzene.

-

Cool the flask in an ice-salt bath and add 2.5 moles of anhydrous aluminum chloride in portions while maintaining the internal temperature between 5°C and 10°C.

-

Allow the mixture to warm to room temperature and then reflux for 6 hours.

-

Pour the reaction mixture onto a mixture of ice and concentrated hydrochloric acid.

-

Separate and discard the organic layer. Extract the acid solution with ether and discard the ether extracts.

-

Neutralize the acid solution with 50% aqueous sodium hydroxide until the initially formed aluminum hydroxide redissolves.

-

Extract the product with chloroform. Wash the combined chloroform extracts with water.

-

Remove the chloroform by distillation and distill the product under reduced pressure. The boiling point of this compound is 107–110°C at 0.3 mm Hg.[4]

Results and Discussion

Molecular Geometry

The optimized geometrical parameters of this compound, calculated at the B3LYP/6-311++G(d,p) level of theory, are presented below. The data for a closely related compound, 2-(N-benzoylbenzamido)pyridine-3-yl benzoate, which also contains benzoyl and pyridine moieties, is used for illustrative purposes as a direct comprehensive study on this compound with this specific level of theory was not publicly available.[1] The bond lengths are given in Angstroms (Å) and bond angles and dihedral angles are in degrees (°).

Table 1: Selected Optimized Bond Lengths (Å) of a this compound Analog [1]

| Bond | Length (Å) |

|---|---|

| C=O | ~1.23 |

| C-C (keto-phenyl) | ~1.50 |

| C-C (keto-pyridyl) | ~1.51 |

| C-N (in pyridine) | ~1.34 |

| C-C (in phenyl) | ~1.39-1.40 |

| C-H (aromatic) | ~1.08 |

Table 2: Selected Optimized Bond Angles (°) of a this compound Analog [1]

| Angle | Value (°) |

|---|---|

| O=C-C (phenyl) | ~120.5 |

| O=C-C (pyridyl) | ~119.8 |

| C-C-C (in phenyl) | ~119-121 |

| C-N-C (in pyridine) | ~117-124 |

| C-C-H (aromatic) | ~119-121 |

Table 3: Selected Optimized Dihedral Angles (°) of a this compound Analog [1]

| Dihedral Angle | Value (°) |

|---|---|

| O=C-C-C (phenyl ring torsion) | ~25-30 |

| O=C-C-C (pyridyl ring torsion) | ~150-155 |

| C-C-C-C (phenyl ring) | ~0.0 |

| C-N-C-C (pyridyl ring) | ~0.0 |

The dihedral angles between the carbonyl group and the aromatic rings indicate a non-planar conformation, which is a common feature for such molecules and influences their packing in the solid state and their interaction with biological targets.

Vibrational Analysis

The calculated vibrational frequencies provide a theoretical basis for interpreting experimental FT-IR and Raman spectra. The key vibrational modes for this compound are expected in the following regions:

Table 4: Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups

| Vibrational Mode | Predicted Range (cm⁻¹) |

|---|---|

| C-H stretching (aromatic) | 3100-3000 |

| C=O stretching (ketone) | 1700-1680 |

| C=C/C=N stretching (aromatic rings) | 1600-1400 |

| C-H in-plane bending | 1300-1000 |

| C-H out-of-plane bending | 900-675 |

The calculated spectrum can be compared with experimental data to confirm the molecular structure and identify characteristic vibrational signatures. For instance, the strong C=O stretching vibration is a prominent feature in the IR spectrum of benzoyl-containing compounds.[1]

Frontier Molecular Orbital Analysis

The HOMO and LUMO are key orbitals in determining the electronic properties and reactivity of a molecule. The energy difference between them, the HOMO-LUMO gap (ΔE), is a measure of the molecule's excitability and chemical stability.

Table 5: Calculated Electronic Properties of this compound (Illustrative Values)

| Property | Value (eV) |

|---|---|

| HOMO Energy | ~ -6.5 to -6.0 |

| LUMO Energy | ~ -2.0 to -1.5 |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 to 4.0 |

A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. The distribution of the HOMO and LUMO orbitals indicates the regions of the molecule that are most likely to act as electron donors and acceptors, respectively. In this compound, the HOMO is expected to be localized primarily on the benzoyl group, while the LUMO is likely distributed over the pyridine ring.

Application in Drug Development: Molecular Docking Workflow

Quantum chemical calculations are foundational for modern drug discovery pipelines, particularly in structure-based drug design. The optimized geometry and charge distribution of a ligand like this compound are crucial inputs for molecular docking simulations, which predict the binding affinity and orientation of the ligand within the active site of a target protein.

This workflow illustrates how the accurately calculated structure and electronic properties of this compound serve as the starting point for predicting its potential as a drug candidate.

Conclusion

This technical guide has outlined the theoretical and experimental approaches to studying this compound. Quantum chemical calculations, particularly using DFT with the B3LYP functional and the 6-311++G(d,p) basis set, provide a powerful means to predict the molecule's geometry, vibrational spectra, and electronic properties. These theoretical insights, when combined with empirical data from synthesis and spectroscopy, offer a comprehensive understanding of this compound's molecular characteristics. The detailed knowledge of its structure and reactivity is invaluable for its application in the design of new pharmaceuticals and advanced materials. The workflows presented herein provide a roadmap for researchers to effectively integrate computational and experimental techniques in their studies of this compound and related compounds.

References

A Comprehensive Technical Guide to the Solubility and Solvent Effects on 3-Benzoylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the solubility and solvent effects on 3-Benzoylpyridine (phenyl-3-pyridinylmethanone), a key heterocyclic building block in chemical synthesis. Due to its structural features, including a polar pyridine ring and a non-polar benzoyl group, the solubility of this compound is highly dependent on the nature of the solvent. This document summarizes the available qualitative solubility data, outlines detailed experimental protocols for quantitative solubility determination, and explores the influence of solvent polarity on the spectroscopic properties of the molecule. This guide is intended to be a valuable resource for researchers and professionals working with this compound in various scientific and drug development applications.

Introduction

This compound is a versatile organic compound utilized as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its chemical structure, which combines both aromatic and heterocyclic moieties, results in a molecule with mixed polarity. Understanding its solubility in different solvents is crucial for its synthesis, purification, reaction chemistry, and formulation. Furthermore, the interaction of this compound with solvents can significantly influence its physical and chemical properties, a phenomenon known as solvent effects. This guide aims to provide a comprehensive overview of these aspects to aid researchers in their work with this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₉NO | [1][2] |

| Molecular Weight | 183.21 g/mol | |

| Melting Point | 39 °C | [3] |

| Boiling Point | 307 °C | [3] |

| Appearance | White to light yellow crystalline solid |

Solubility of this compound

Qualitative Solubility Data

Based on available information and the structural characteristics of the molecule (a polar pyridine ring and a non-polar benzoyl group), a qualitative assessment of its solubility in various solvents is provided in Table 2.

| Solvent | Solvent Type | Expected Solubility |

| Water | Polar Protic | Sparingly soluble |

| Methanol | Polar Protic | Soluble[3] |

| Ethanol | Polar Protic | Soluble |

| Acetone | Polar Aprotic | Soluble |

| Dichloromethane | Polar Aprotic | Soluble |

| Toluene | Non-polar | Soluble |

| Hexane | Non-polar | Sparingly soluble |

This table is a predictive guide based on general principles of "like dissolves like." Experimental verification is recommended.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a widely accepted technique.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Thermostatically controlled shaker bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial). The excess solid is crucial to ensure that equilibrium is reached.

-

Place the container in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is achieved. Preliminary studies may be needed to determine the time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the suspension to settle for a specified time (e.g., 2 hours) within the temperature-controlled bath.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/pre-cooled pipette to match the bath temperature.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Quantify the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, against a calibration curve prepared with known standards.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent using the following formula: Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

-

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Solvent Effects on this compound

The surrounding solvent can influence the electronic transitions of a molecule, which can be observed as shifts in its UV-Visible absorption spectrum. This phenomenon, known as solvatochromism, provides insights into the interactions between the solute and solvent molecules.

Theoretical Considerations

The electronic transitions in this compound involve π → π* and n → π* transitions. The energies of the molecular orbitals involved in these transitions are sensitive to the polarity of the solvent.

-

π → π transitions:* In these transitions, an electron is promoted from a π bonding orbital to a π* anti-bonding orbital. Both orbitals are relatively non-polar. However, the excited state (π*) is generally more polarizable and can be stabilized by polar solvents more than the ground state (π), leading to a small red shift (bathochromic shift) in the absorption maximum.

-

n → π transitions:* This involves the promotion of an electron from a non-bonding orbital (n), typically located on the nitrogen atom of the pyridine ring and the oxygen of the carbonyl group, to a π* anti-bonding orbital. The non-bonding orbital is more exposed and can interact strongly with protic solvents through hydrogen bonding. This stabilization of the ground state is often greater than the stabilization of the excited state, resulting in a blue shift (hypsochromic shift) of the absorption maximum as solvent polarity increases.

For pyridine itself, a noticeable blue-shift is observed in the UV absorption spectrum when changing the solvent from a non-polar one like hexane to a polar protic one like methanol[4]. This is attributed to the stabilization of the non-bonding electrons on the nitrogen atom by the polar solvent, which increases the energy required for the n → π* transition. A similar effect can be anticipated for this compound due to the presence of the pyridine nitrogen.

Experimental Protocol for Investigating Solvent Effects

Objective: To investigate the effect of solvent polarity on the UV-Visible absorption spectrum of this compound.

Materials:

-

This compound

-

A series of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, ethanol, methanol, water)

-

UV-Visible spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound in a volatile solvent (e.g., dichloromethane).

-

Prepare a series of dilute solutions of this compound in each of the selected solvents by adding a small, known volume of the stock solution to a volumetric flask and diluting to the mark with the respective solvent. The final concentration should be consistent across all solvents and result in an absorbance maximum in the range of 0.5-1.0.

-

-

Spectral Acquisition:

-

Record the UV-Visible absorption spectrum of each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Use the respective pure solvent as a blank for each measurement.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) for the relevant electronic transitions in each solvent.

-

Tabulate the λmax values against a solvent polarity scale (e.g., Dimroth-Reichardt ET(30) values).

-

Analyze the trend of λmax with increasing solvent polarity to identify bathochromic or hypsochromic shifts.

-

Synthesis Pathway of this compound

A common laboratory synthesis of this compound involves the Friedel-Crafts acylation of benzene with nicotinoyl chloride, which is prepared from nicotinic acid.

The following diagram outlines the key steps in a typical synthesis of this compound.

Conclusion

This technical guide has summarized the key aspects of the solubility and solvent effects on this compound. While quantitative solubility data remains a gap in the literature, the provided experimental protocols offer a clear path for researchers to determine these values. The discussion on solvent effects, supported by the behavior of related compounds, provides a theoretical framework for understanding how the choice of solvent can influence the properties of this compound. The visualization of the experimental workflow and synthesis pathway serves as a practical tool for laboratory work. It is anticipated that this guide will be a valuable asset for scientists and professionals in the fields of chemical synthesis and drug development.

References

An In-depth Technical Guide to the Thermochemical Properties of 3-Benzoylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermochemical properties of 3-Benzoylpyridine (C₁₂H₉NO). Due to a notable absence of direct experimental data for this compound in publicly accessible literature, this guide establishes a framework for its thermochemical characterization. It presents comparative experimental data for the closely related isomer, 3-phenylpyridine, outlines the key experimental protocols for determining essential thermochemical parameters, and describes powerful computational methods that can be employed to predict these properties with a high degree of accuracy. This document serves as a critical resource for researchers in drug development and materials science, enabling a deeper understanding of the energetic landscape of this compound.

Introduction

This compound is a heterocyclic aromatic ketone with a molecular structure that features a pyridine ring linked to a phenyl group through a carbonyl bridge. This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to their potential as intermediates in the synthesis of novel therapeutic agents and functional materials. A thorough understanding of the thermochemical properties of this compound, such as its enthalpy of formation, is fundamental for process development, safety assessment, and the prediction of its chemical reactivity and stability.

Despite its importance, a comprehensive search of the scientific literature reveals a significant gap in the experimental thermochemical data for this compound. To address this, this guide provides a detailed examination of the methodologies used to determine such properties and presents data for a structurally analogous compound, 3-phenylpyridine, to serve as a valuable point of reference. Furthermore, this guide explores computational chemistry approaches that can provide reliable estimates of the thermochemical properties of this compound.

Quantitative Data Presentation: A Comparative Study with 3-Phenylpyridine

In the absence of direct experimental thermochemical data for this compound, we present the experimentally determined values for 3-phenylpyridine. This compound is a close structural analog, differing only by the absence of the carbonyl group. This data provides a reasonable approximation of the expected values for this compound and illustrates the key thermochemical parameters of interest.

The standard molar enthalpies of formation for 2-, 3-, and 4-phenylpyridine in the gaseous phase have been determined from their standard molar enthalpies of combustion, which were measured using static bomb combustion calorimetry.[1] The standard molar enthalpies of vaporization for these isomers were measured by correlation-gas chromatography.[1]

Table 1: Standard Molar Enthalpy of Combustion and Formation of 3-Phenylpyridine in the Crystalline State at T = 298.15 K and p° = 0.1 MPa [1]

| Property | Value (kJ·mol⁻¹) |

| Standard molar energy of combustion, ΔcU°(cr) | -5983.4 ± 4.9 |

| Standard molar enthalpy of combustion, ΔcH°(cr) | -5985.3 ± 4.9 |

| Standard molar enthalpy of formation, ΔfH°(cr) | 152.0 ± 5.5 |

Table 2: Standard Molar Enthalpy of Vaporization and Formation of 3-Phenylpyridine in the Gaseous State at T = 298.15 K [1]

| Property | Value (kJ·mol⁻¹) |

| Standard molar enthalpy of vaporization, ΔglH° | 88.9 ± 1.0 |

| Standard molar enthalpy of formation, ΔfH°(g) | 240.9 ± 5.5 |

Experimental Protocols

The determination of the thermochemical properties of organic compounds like this compound relies on a set of well-established experimental techniques. The following sections detail the protocols for two key methodologies: static bomb combustion calorimetry and correlation-gas chromatography.

Static Bomb Combustion Calorimetry

This technique is employed to measure the energy of combustion of a substance, from which its enthalpy of formation can be derived.

Methodology:

-

Sample Preparation: A pellet of the solid sample (e.g., 3-phenylpyridine) of known mass is placed in a crucible within a combustion bomb. A cotton thread fuse of known mass and combustion energy is attached to a platinum ignition wire and positioned in contact with the sample.

-

Bomb Charging: A small, known amount of deionized water (typically 1.0 cm³) is added to the bomb to ensure saturation of the final atmosphere with water vapor. The bomb is then sealed and charged with high-purity oxygen to a pressure of approximately 3.04 MPa.[1]

-

Calorimeter Assembly: The sealed bomb is submerged in a known mass of water in a calorimeter vessel. The calorimeter is equipped with a stirrer and a high-precision thermometer to monitor the water temperature.

-

Ignition and Data Acquisition: The system is allowed to reach thermal equilibrium. The sample is then ignited by passing an electrical current through the ignition wire. The temperature of the water is recorded at regular intervals before, during, and after the combustion reaction until a steady final temperature is reached.

-

Corrections and Calculations: The raw temperature change is corrected for heat exchange with the surroundings and the energy of ignition. The energy equivalent of the calorimeter is determined through calibration experiments with a standard substance of known combustion energy, such as benzoic acid. The standard specific energy of combustion of the sample is then calculated. From this, the standard molar enthalpy of combustion and, subsequently, the standard molar enthalpy of formation are derived using established thermochemical cycles.

Correlation-Gas Chromatography for Enthalpy of Vaporization

Correlation-gas chromatography is a reliable method for determining the enthalpy of vaporization of volatile compounds.

Methodology:

-

Column and Standards: A packed gas chromatography column is used. The retention times of a series of standard compounds with well-documented vaporization enthalpies are measured at different column temperatures.

-

Sample Analysis: The retention time of the analyte (e.g., 3-phenylpyridine) is measured under the same conditions as the standards.

-

Data Analysis: The adjusted retention time, which is inversely proportional to the vapor pressure of the solute, is plotted on a logarithmic scale against the reciprocal of the absolute temperature.[1] This plot yields a straight line.

-

Enthalpy Calculation: The enthalpy of transfer from the stationary phase to the gas phase is obtained from the slope of the line. This value is then correlated with the known vaporization enthalpies of the standards to determine the enthalpy of vaporization of the analyte at 298.15 K.[1]

Computational Approaches to Thermochemical Properties

Given the lack of experimental data for this compound, computational quantum chemistry methods offer a powerful alternative for obtaining reliable thermochemical properties. High-level ab initio and density functional theory (DFT) methods can predict enthalpies of formation with accuracies approaching those of experimental measurements.

Density Functional Theory (DFT)

DFT methods, such as B3LYP, are widely used for their balance of computational cost and accuracy in predicting molecular geometries and energies.[2][3]

Methodology:

-

Geometry Optimization: The three-dimensional structure of the this compound molecule is optimized to find its lowest energy conformation.

-

Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm that it represents a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is typically calculated using isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides. This approach benefits from the cancellation of systematic errors in the calculations. The enthalpy of reaction is calculated from the computed total energies of all species in the reaction. By using known experimental enthalpies of formation for all other species in the isodesmic reaction, the enthalpy of formation of the target molecule can be accurately determined.

Composite Methods (e.g., G3(MP2)//B3LYP)

Composite methods, such as the Gaussian-3 (G3) theory, combine the results of several high-level calculations to achieve very high accuracy. The G3(MP2)//B3LYP method is a computationally efficient variant that has been shown to provide excellent results for a wide range of organic molecules.[4][5]

Methodology: The G3(MP2)//B3LYP protocol involves a series of calculations performed at a B3LYP-optimized geometry. These include single-point energy calculations at higher levels of theory (e.g., MP2, MP4) with larger basis sets, as well as empirical corrections for remaining deficiencies. This composite approach systematically reduces errors and allows for the calculation of gas-phase enthalpies of formation with a typical accuracy of ±4-5 kJ·mol⁻¹.[4]

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining the thermochemical properties of a compound like this compound.

References

- 1. First-principles calculations of solid-phase enthalpy of formation of energetic materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. B3LYP and MP2 calculations of the enthalpies of hydrogen-bonded complexes of methanol with neutral bases and anions: comparison with experimental data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ThermoML:J. Chem. Thermodyn. 2011, 43, 12, 1857-1864 [trc.nist.gov]

Methodological & Application

Applications of 3-Benzoylpyridine in Medicinal Chemistry: A Focus on p38α MAP Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Application Notes

3-Benzoylpyridine has emerged as a valuable scaffold in medicinal chemistry, particularly in the development of potent and selective inhibitors of p38α mitogen-activated protein (MAP) kinase. The p38α MAPK signaling pathway plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which are key mediators in inflammatory diseases. Consequently, inhibitors of p38α are of significant interest for the therapeutic intervention in autoimmune and inflammatory conditions, most notably rheumatoid arthritis.

Derivatives of this compound have been synthesized and evaluated for their ability to inhibit p38α kinase activity. Structure-activity relationship (SAR) studies have demonstrated that modifications to the benzoylpyridine core can significantly impact potency and oral bioavailability. Notably, the substitution on the benzophenone and the introduction of various side chains have been explored to optimize the inhibitory activity and pharmacokinetic properties of these compounds.[1]

The therapeutic potential of these compounds has been demonstrated in preclinical models of rheumatoid arthritis, such as the collagen-induced arthritis (CIA) model in rats. Oral administration of optimized this compound derivatives has been shown to reduce inflammation and joint damage, highlighting their potential as orally active anti-arthritic agents.[1]

p38α MAP Kinase Signaling Pathway

The p38α MAP kinase is a key component of a signaling cascade that is activated by cellular stress and inflammatory cytokines. As depicted in the diagram below, activation of upstream kinases (MAP3Ks and MAP2Ks) leads to the dual phosphorylation and activation of p38α. Activated p38α then phosphorylates downstream substrates, including other kinases and transcription factors, leading to the transcriptional upregulation of pro-inflammatory genes. Inhibition of p38α by this compound derivatives blocks this cascade, thereby reducing the production of inflammatory mediators.

Caption: p38α MAP Kinase Signaling Pathway and Inhibition.

Data Presentation

The following table summarizes the in vitro and in vivo activities of representative benzoylpyridine and benzophenone derivatives as p38α MAP kinase inhibitors.[1]

| Compound ID | Structure | p38α IC50 (nM) | In vivo Efficacy (ED50, mg/kg p.o. in rat CIA) |

| 10b | Benzophenone Derivative | 14 | 9.5 |

| 17b | Pyridinoyl Substituted Benzimidazole | 21 | 8.6 |

Note: The structures for compounds 10b and 17b are not publicly available in the provided search results. The data is based on the abstract of the cited reference.

Experimental Protocols

In Vitro p38α Kinase Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of test compounds against p38α kinase.

Materials:

-

Recombinant human p38α kinase

-

Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

Substrate peptide (e.g., ATF2)

-

[γ-³³P]ATP

-

Test compounds (dissolved in DMSO)

-

96-well filter plates

-

Phosphoric acid (1%)

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds in kinase buffer containing a final DMSO concentration of 1%.

-

In a 96-well plate, add 10 µL of the diluted test compound or vehicle (1% DMSO in kinase buffer) to each well.

-

Add 20 µL of a solution containing the p38α kinase and the substrate peptide in kinase buffer to each well.

-

Initiate the kinase reaction by adding 20 µL of [γ-³³P]ATP in kinase buffer to each well.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Terminate the reaction by adding 50 µL of 1% phosphoric acid to each well.

-

Transfer the reaction mixture to a 96-well filter plate and wash three times with 1% phosphoric acid to remove unincorporated radiolabeled ATP.

-

Dry the filter plate and add scintillation fluid to each well.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Caption: In Vitro p38α Kinase Inhibition Assay Workflow.

In Vivo Collagen-Induced Arthritis (CIA) Model in Rats

This protocol provides a general methodology for inducing arthritis in rats to evaluate the in vivo efficacy of anti-arthritic compounds.

Materials:

-

Male Lewis rats (6-8 weeks old)

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

Test compound formulated for oral administration

-

Vehicle control

-

Calipers for paw thickness measurement

-

Arthritis scoring system (e.g., 0-4 scale per paw)

Procedure:

-

Immunization (Day 0):

-

Prepare an emulsion of bovine type II collagen (e.g., 2 mg/mL) in CFA (1:1 ratio).

-

Anesthetize the rats and administer a 100 µL intradermal injection of the emulsion at the base of the tail.

-

-

Booster Immunization (Day 7):

-

Prepare an emulsion of bovine type II collagen (e.g., 2 mg/mL) in IFA (1:1 ratio).

-

Administer a 100 µL intradermal injection of the booster emulsion at a different site on the tail.

-

-

Treatment:

-

Begin oral administration of the test compound or vehicle daily from a predetermined day post-immunization (e.g., day 7 or at the onset of clinical signs).

-

-

Monitoring and Evaluation:

-

Monitor the rats daily for the onset and severity of arthritis.

-

Measure the thickness of the hind paws using calipers every other day.